molecular formula C26H28N2O B296930 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide

Cat. No. B296930
M. Wt: 384.5 g/mol
InChI Key: QZPDHIOGDDQVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 1993 by researchers at Merck Sharp & Dohme Research Laboratories as part of their efforts to develop novel antipsychotic drugs. Since then, L-741,626 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is based on its ability to bind selectively to the dopamine D2 receptor and block its activity. The D2 receptor is a G protein-coupled receptor that plays a key role in the regulation of dopamine neurotransmission in the brain. By blocking the D2 receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide reduces the activity of dopamine neurons and alters the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide are primarily related to its action on the dopamine system in the brain. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can reduce the release of dopamine in the striatum, a key brain region involved in motor control and reward processing. This suggests that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide may have potential therapeutic applications in disorders such as Parkinson's disease and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide for lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific functions of this receptor subtype without interference from other dopamine receptors. However, one limitation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is its relatively low potency compared to other D2 receptor antagonists. This can make it difficult to achieve complete blockade of the receptor in some experimental settings.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide and its potential therapeutic applications. One area of interest is its use in the treatment of addiction, particularly cocaine addiction. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can reduce the behavioral and neurochemical effects of cocaine in animal models, suggesting that it may be a promising candidate for further development as an anti-addiction medication.
Another area of interest is the role of the D2 receptor in the regulation of mood and emotion. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can alter the activity of brain regions involved in emotional processing, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
Conclusion
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the D2 receptor makes it a valuable tool for investigating the specific functions of this receptor subtype in the brain. Further research is needed to explore its potential applications in the treatment of addiction, mood disorders, and other conditions.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide involves several steps starting from commercially available starting materials. The key steps include the condensation of 3,4-dihydroisoquinoline with mesityl chloride to form the mesityl derivative, followed by the amidation of the resulting product with 4-aminobenzamide. The final product is obtained through purification and isolation using standard techniques.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide has been used extensively in scientific research to study the role of dopamine D2 receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the D2 receptor, with little or no affinity for other dopamine receptor subtypes. This makes it a valuable tool for investigating the specific functions of the D2 receptor in the brain.

properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C26H28N2O/c1-18-14-19(2)25(20(3)15-18)27-26(29)23-10-8-21(9-11-23)16-28-13-12-22-6-4-5-7-24(22)17-28/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)

InChI Key

QZPDHIOGDDQVGR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.